Cas no 356759-05-2 (4-(azidomethyl)-2,6-dimethoxyphenol)
4-(azidomethyl)-2,6-dimethoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(azidomethyl)-2,6-dimethoxyphenol
- 356759-05-2
- EN300-1843122
-
- Inchi: 1S/C9H11N3O3/c1-14-7-3-6(5-11-12-10)4-8(15-2)9(7)13/h3-4,13H,5H2,1-2H3
- InChI Key: UVKYYBBPFJFFDL-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=C(CN=[N+]=[N-])C=1)OC)O
Computed Properties
- Exact Mass: 209.08004122g/mol
- Monoisotopic Mass: 209.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 53Ų
4-(azidomethyl)-2,6-dimethoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843122-1g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 1g |
$470.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-5g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 5g |
$1364.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-10g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 10g |
$2024.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-0.05g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 0.05g |
$395.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-0.1g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 0.1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-0.25g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 0.25g |
$432.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-0.5g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 0.5g |
$451.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-1.0g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 1g |
$813.0 | 2023-06-02 | ||
| Enamine | EN300-1843122-2.5g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 2.5g |
$923.0 | 2023-09-19 | ||
| Enamine | EN300-1843122-5.0g |
4-(azidomethyl)-2,6-dimethoxyphenol |
356759-05-2 | 5g |
$2360.0 | 2023-06-02 |
4-(azidomethyl)-2,6-dimethoxyphenol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-(azidomethyl)-2,6-dimethoxyphenol
Professional Introduction to 4-(azidomethyl)-2,6-dimethoxyphenol (CAS No. 356759-05-2)
4-(azidomethyl)-2,6-dimethoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 356759-05-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, featuring a unique structural motif with an azido group and methoxy substituents on a phenolic backbone, presents a rich framework for further chemical manipulation and biological exploration. Its molecular structure not only makes it a valuable intermediate in the synthesis of more complex molecules but also opens up avenues for studying its potential pharmacological properties.
The significance of 4-(azidomethyl)-2,6-dimethoxyphenol lies in its versatile reactivity, which stems from the presence of both an azido functional group and methoxy groups. The azido moiety is particularly noteworthy as it serves as a versatile handle for further chemical transformations, including nucleophilic substitution reactions that can introduce new functional groups into the molecule. This property makes it an attractive candidate for use in cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, which are widely employed in the construction of biaryl compounds—a common scaffold in many pharmaceuticals.
Concurrently, the methoxy groups attached to the aromatic ring contribute to the compound's stability while also influencing its electronic properties. These substituents can modulate the reactivity of the azido group and may also play a role in determining the compound's solubility and metabolic fate when introduced into biological systems. The combination of these structural features positions 4-(azidomethyl)-2,6-dimethoxyphenol as a promising building block for drug discovery efforts aimed at developing novel therapeutic agents.
In recent years, there has been growing interest in exploiting azido-containing compounds for medicinal chemistry applications. The azido group is not only a powerful tool for constructing complex molecular architectures but also has been explored for its potential bioactivity. For instance, certain azido derivatives have demonstrated antimicrobial and anti-inflammatory properties, suggesting that 4-(azidomethyl)-2,6-dimethoxyphenol might exhibit similar effects or serve as a precursor to such bioactive molecules. This hypothesis is supported by ongoing research that investigates the pharmacological profile of related compounds.
The methoxy groups in 4-(azidomethyl)-2,6-dimethoxyphenol further enhance its utility as a synthetic intermediate. Methoxy-substituted phenols are well-known for their role in medicinal chemistry due to their ability to influence both the physical properties of molecules (such as solubility) and their interactions with biological targets. In particular, methoxy groups can act as hydrogen bond donors or acceptors, which is critical for optimizing binding affinity to proteins or nucleic acids. Thus, the presence of these groups in 4-(azidomethyl)-2,6-dimethoxyphenol may contribute to its potential as a lead compound or intermediate in drug development.
From a synthetic chemistry perspective, 4-(azidomethyl)-2,6-dimethoxyphenol offers an excellent platform for exploring new synthetic methodologies. The azido group can be selectively transformed into other functional groups under mild conditions, allowing chemists to tailor the molecule's structure with precision. This flexibility is particularly valuable when designing molecules with specific biological activities. Additionally, the methoxy groups provide stability under various reaction conditions while still enabling further modifications through techniques such as demethylation or etherification.
Recent advancements in click chemistry have highlighted the utility of azido compounds due to their compatibility with copper(I)-catalyzed cycloadditions. For example, 1,3-dipolar cycloadditions between azides and alkynes have been widely used to construct complex cyclic structures efficiently. Given its molecular architecture, 4-(azidomethyl)-2,6-dimethoxyphenol could be incorporated into such reactions to generate novel heterocyclic scaffolds that might exhibit unique pharmacological properties. This approach aligns with current trends in drug discovery that emphasize rapid and efficient construction of molecular diversity.
The pharmaceutical industry has increasingly recognized the importance of intermediates like 4-(azidomethyl)-2,6-dimethoxyphenol in streamlining drug development pipelines. By providing a versatile starting material that can be modified through multiple pathways, this compound enables researchers to explore diverse chemical spaces efficiently. Such efficiency is crucial for identifying lead compounds that can proceed through optimization rounds to achieve desired pharmacokinetic and pharmacodynamic profiles.
In conclusion,4-(azidomethyl)-2,6-dimethoxyphenol (CAS No. 356759-05-2) represents a promising compound with significant potential in both academic research and industrial applications. Its unique structural features—combining an azido group with methoxy substituents—make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies for utilizing azido-containing compounds,4-(azidomethyl)-2,6-dimethoxyphenol is likely to play an increasingly important role in future drug discovery efforts.
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